molecular formula C15H14N4 B13831494 1,2,4,5-Tetrazine, 1,4-dihydro-1-methyl-3,6-diphenyl- CAS No. 35401-80-0

1,2,4,5-Tetrazine, 1,4-dihydro-1-methyl-3,6-diphenyl-

Cat. No.: B13831494
CAS No.: 35401-80-0
M. Wt: 250.30 g/mol
InChI Key: NWSLGTNNYUDULG-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrazine, 1,4-dihydro-1-methyl-3,6-diphenyl- is a heterocyclic compound that belongs to the tetrazine family. Tetrazines are known for their unique electronic properties and ability to participate in various chemical reactions, making them valuable in different fields of research and industry. This particular compound is characterized by its two phenyl groups attached to the tetrazine ring, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-Tetrazine, 1,4-dihydro-1-methyl-3,6-diphenyl- typically involves the reaction of 3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine with methylating agents. One common method is the treatment of 3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrazine, 1,4-dihydro-1-methyl-3,6-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding tetrazine oxides.

    Reduction: Reduction reactions can convert it to dihydrotetrazine derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Tetrazine oxides.

    Reduction: Dihydrotetrazine derivatives.

    Substitution: Functionalized tetrazine derivatives with different substituents on the phenyl rings.

Scientific Research Applications

1,2,4,5-Tetrazine, 1,4-dihydro-1-methyl-3,6-diphenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrazine, 1,4-dihydro-1-methyl-3,6-diphenyl- involves its ability to act as a diene in inverse electron demand Diels-Alder reactions. This allows it to form stable adducts with dienophiles, which can be used for bioconjugation and material synthesis . The molecular targets and pathways involved depend on the specific application, such as targeting biomolecules in biological systems or interacting with other organic compounds in material science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4,5-Tetrazine, 1,4-dihydro-1-methyl-3,6-diphenyl- is unique due to its specific substitution pattern, which enhances its reactivity and versatility in various chemical reactions. The presence of both phenyl and methyl groups allows for a broader range of applications compared to its analogs.

Properties

CAS No.

35401-80-0

Molecular Formula

C15H14N4

Molecular Weight

250.30 g/mol

IUPAC Name

2-methyl-3,6-diphenyl-1H-1,2,4,5-tetrazine

InChI

InChI=1S/C15H14N4/c1-19-15(13-10-6-3-7-11-13)17-16-14(18-19)12-8-4-2-5-9-12/h2-11H,1H3,(H,16,18)

InChI Key

NWSLGTNNYUDULG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C(N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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